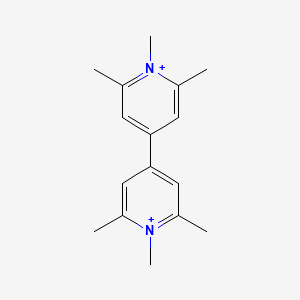
1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of six methyl groups attached to a bipyridine core, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the appropriate bipyridine precursor
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and advanced purification techniques to meet the demand for high-quality material.
Chemical Reactions Analysis
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the bipyridine core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are often carried out in solvents such as dichloromethane or ethanol under controlled temperatures.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce various functional groups onto the bipyridine core.
Scientific Research Applications
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: In biological research, it can be used as a probe or marker due to its fluorescent properties.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium exerts its effects involves interactions with molecular targets and pathways, including:
Molecular Targets: The compound can interact with metal ions, forming stable complexes that can catalyze various chemical reactions.
Pathways Involved: In biological systems, it may interact with cellular components, influencing processes such as signal transduction and enzyme activity.
Comparison with Similar Compounds
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium can be compared with other similar compounds, such as:
3,3’-diamino-2,2’,4.4’.6.6’-hexamethyl-1,1’-biphenyl: This compound has a similar bipyridine core but with amino groups instead of methyl groups.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another compound with multiple methyl groups, but with a different core structure.
Hexamethylbenzene: A simpler aromatic compound with six methyl groups attached to a benzene ring.
Properties
CAS No. |
48172-93-6 |
|---|---|
Molecular Formula |
C16H22N2+2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
1,2,6-trimethyl-4-(1,2,6-trimethylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C16H22N2/c1-11-7-15(8-12(2)17(11)5)16-9-13(3)18(6)14(4)10-16/h7-10H,1-6H3/q+2 |
InChI Key |
GCJVBHWAMIADIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=[N+]1C)C)C2=CC(=[N+](C(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















